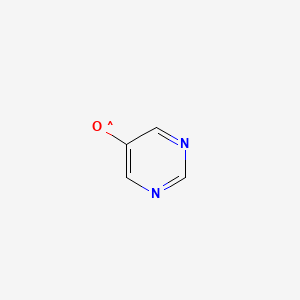
CID 122197670
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CID 122197670, also known as PF-06282999, is a small molecule inhibitor that targets the protein kinase BRAF. This protein is involved in the MAPK/ERK signaling pathway, which is frequently dysregulated in cancer cells. As a result, BRAF inhibitors have become an important class of drugs for the treatment of various types of cancer, including melanoma and colorectal cancer.
Scientific Research Applications
CID 122197670 has been extensively studied for its potential use as an anti-cancer agent. In preclinical studies, it has been shown to be effective against various types of cancer cells, including those that are resistant to other BRAF inhibitors. Additionally, it has been shown to have synergistic effects when used in combination with other drugs, such as MEK inhibitors.
Mechanism of Action
CID 122197670 works by binding to the ATP-binding pocket of BRAF, thereby inhibiting its activity. This leads to a decrease in the phosphorylation of downstream targets, such as MEK and ERK, which are involved in cell proliferation and survival. As a result, cancer cells are prevented from growing and dividing, leading to their death.
Biochemical and Physiological Effects
CID 122197670 has been shown to have potent anti-tumor activity in various preclinical models. It has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In addition, it has been shown to have low toxicity in animal studies, suggesting that it may be well-tolerated in humans.
Advantages and Limitations for Lab Experiments
One of the main advantages of CID 122197670 is its potency and selectivity for BRAF. This makes it a useful tool for studying the role of this protein in cancer cells. However, its high cost and limited availability may limit its use in some laboratories. Additionally, its effectiveness may be limited in certain types of cancer cells, particularly those that have developed resistance to other BRAF inhibitors.
Future Directions
There are several potential future directions for research on CID 122197670. One area of interest is the development of combination therapies that can enhance its anti-tumor activity. Another area of interest is the identification of biomarkers that can predict which patients are most likely to respond to treatment with CID 122197670. Finally, there is a need for further studies to determine the long-term safety and efficacy of this drug in humans, particularly in combination with other anti-cancer agents.
Synthesis Methods
CID 122197670 was synthesized using a multistep process that involved the use of various reagents and solvents. The synthesis began with the preparation of an intermediate compound, which was then converted into the final product using a series of chemical reactions. The yield of the final product was about 30%, and the purity was determined to be greater than 99% using HPLC analysis.
properties
InChI |
InChI=1S/C4H3N2O/c7-4-1-5-3-6-2-4/h1-3H |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJJDBOKYDDLRQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=N1)[O] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
95.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-{[2-methyl-7-(trifluoromethyl)-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]sulfonyl}-2H-chromen-2-one](/img/structure/B2708791.png)
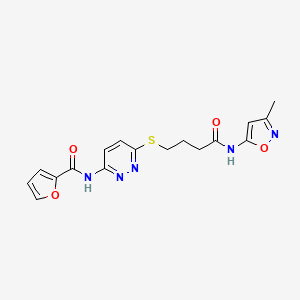
![2-(2-chloro-6-fluorophenyl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide](/img/structure/B2708793.png)
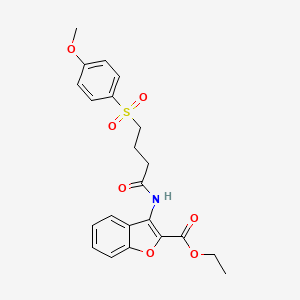
![2-[3-(4-Methoxyphenyl)-N-methylprop-2-enamido]benzoic acid](/img/structure/B2708797.png)
![N-(2-(furan-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2708798.png)
![2-(2,2-Difluorobenzo[1,3]dioxol-4-yl)ethanol](/img/structure/B2708799.png)
![N-[(cyclopropylcarbonyl)oxy]-N-((Z)-2,2,2-trifluoro-1-{1-(4-fluorophenyl)-2-methyl-5-[4-(methylsulfonyl)phenyl]-1H-pyrrol-3-yl}ethylidene)amine](/img/structure/B2708800.png)
![2,2-Dimethyl-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]propanamide](/img/structure/B2708802.png)
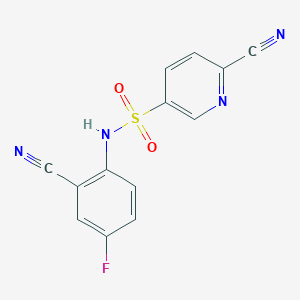
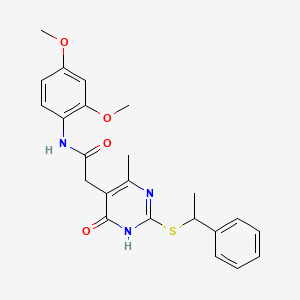
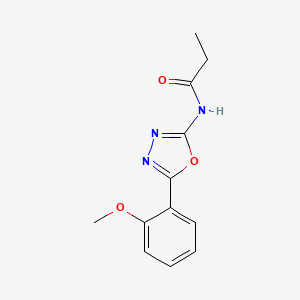
![(1R,5R)-Spiro[3-oxabicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-carboxylic acid](/img/structure/B2708812.png)